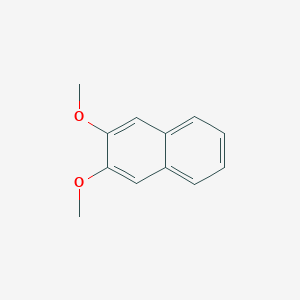

2,3-Dimethoxynaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRPWXOJBNGTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345470 | |

| Record name | 2,3-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10103-06-7 | |

| Record name | 2,3-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Dimethoxynaphthalene

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the substituted naphthalene (B1677914) skeleton from acyclic or simpler aromatic precursors.

A direct synthetic route to 2,3-dimethoxynaphthalene involves the reaction of veratrole (1,2-dimethoxybenzene) with succindialdehyde. jst.go.jp This approach builds the second aromatic ring onto the pre-existing dimethoxybenzene moiety, establishing the 2,3-dimethoxy substitution pattern on the naphthalene core in a targeted manner.

An alternative strategy begins with a substituted naphthalene and introduces the methoxy (B1213986) groups. The preparation of methoxynaphthalenes often involves the reaction of halogenated naphthalenes with a nucleophile. researchgate.net For instance, the synthesis of 1,3-dimethoxynaphthalene (B1595293) has been accomplished via the reaction of 1,3-dibromonaphthalene (B1599896) with sodium methoxide. researchgate.net This general principle can be applied to appropriately substituted naphthalene precursors to yield this compound. Another common route is the methylation of the corresponding diol. The Williamson ether synthesis, involving the reaction of 2,3-dihydroxynaphthalene (B165439) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, is a standard method for preparing this compound. youtube.com

| Starting Material | Reagent(s) | Product | Reference |

| 1,3-Dibromonaphthalene | Sodium methoxide | 1,3-Dimethoxynaphthalene | researchgate.net |

| 2-Naphthol | Dimethyl sulfate / NaOH | 2-Methoxynaphthalene (B124790) | youtube.com |

| 2-Naphthol | Methyl iodide / Methanol (B129727) | 2-Methoxynaphthalene | youtube.com |

Functional Group Interconversions and Derivatization Strategies

These strategies involve modifying functional groups on a pre-formed naphthalene ring to either arrive at the target molecule or to create more complex structures derived from it.

Hydrolysis is a key functional group interconversion strategy in naphthalene chemistry. While direct hydrolysis of this compound would yield 2,3-dihydroxynaphthalene, the reverse reaction is more common for its synthesis. google.com However, hydrolysis is crucial for preparing the necessary precursors. For example, 2,3-dihydroxynaphthalene, the immediate precursor for methylation, can be synthesized by the hydrolysis of compounds like 2,3-diacetoxy naphthalene or 2,3-dihydroxy naphthalene-6-sodium sulfonate. google.com The hydrolysis of other naphthalene derivatives, such as naphthalene-2,3-dicarboxylic anhydride (B1165640) to its corresponding diacid, further illustrates the utility of this reaction in modifying the functionality of the naphthalene core. rsc.org

Derivatization of naphthalene units can lead to the formation of advanced polymeric materials. The oxidative coupling polymerization of 2,3-dihydroxynaphthalene, catalyzed by copper(I)-bisoxazoline complexes, produces poly(2,3-dihydroxy-1,4-naphthylene). acs.org This polymer features a continuous 1,1'-bi-2-naphthol (B31242) structure in its main chain. acs.org The polymerization proceeds under an oxygen atmosphere, and the choice of catalyst and reaction time significantly impacts the yield and molecular weight of the resulting polymer. acs.org Research has also explored the use of novel dinuclear-type copper(II) complexes with sulfonamide linkages as catalysts for this polymerization, achieving methanol-insoluble polymers in good yields. researchgate.net Another advanced method is direct arylation polymerization (DAP), which has been used to synthesize conjugated polymers based on 2,3-dialkoxynaphthalene monomers for applications in organic electronics. mdpi.com

| Monomer | Catalyst System | Polymer | Yield | Mn ( g/mol ) | Reference |

| 2,3-Dihydroxynaphthalene | CuCl-(S)IPhO | Poly(2,3-dihydroxy-1,4-naphthylene) | 30-34% (24h) | 10,600-15,300 | acs.org |

| 2,3-Dihydroxynaphthalene | CuCl-(S)IPhO | Poly(2,3-dihydroxy-1,4-naphthylene) | Quantitative (48h) | - | acs.org |

| 2,3-Dihydroxynaphthalene | Dinuclear Cu(II) complex | Poly(2,3-dihydroxy-1,4-naphthylene) | 64% | 4,100 | researchgate.net |

Reactions of this compound Analogues

The reactivity of the naphthalene core in this compound is influenced by the electron-donating methoxy groups. Studies on closely related analogues provide valuable insights into its chemical behavior.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In the case of naphthalene and its derivatives, ozonolysis can lead to the cleavage of one or both aromatic rings. Studies on analogues of this compound, such as 2,3-dimethylnaphthalene (B165509) and 2-methoxynaphthalene, have elucidated the reaction pathways and products.

The ozonization of 2,3-dimethylnaphthalene results in the formation of two isomeric diozonides. The primary product involves the addition of two ozone molecules to the substituted ring, while the by-product forms on the unsubstituted ring. knaw.nlresearchgate.net Hydrolysis of these ozonides yields a mixture of aliphatic and aromatic scission products. The primary aliphatic products identified from the ozonolysis of 2,3-dimethylnaphthalene are dimethylglyoxal, methylglyoxal, and glyoxal. knaw.nlresearchgate.net The aromatic products include phthalic acid and its derivatives. knaw.nl

In a similar vein, the ozonolysis of 2-methoxynaphthalene in methanol has been shown to yield methyl glyoxalate in high yield, indicating cleavage of the substituted ring. acs.org The reaction mechanism for the ozonolysis of naphthalenes is complex and can be influenced by the solvent and reaction conditions. knaw.nlacs.org

| Naphthalene Analogue | Reaction Conditions | Major Aliphatic Products | Major Aromatic Products | Reference |

|---|---|---|---|---|

| 2,3-Dimethylnaphthalene | Ozone in chloroform (B151607) at -25 to -30°C, followed by hydrolysis | Dimethylglyoxal, Methylglyoxal, Glyoxal | Phthalic acid, 4,5-Dimethylphthalic acid | knaw.nlresearchgate.net |

| 2-Methoxynaphthalene | Ozone in methanol | Methyl glyoxalate (95% yield) | Not specified | acs.org |

Alkylation and methylation of the naphthalene core are important reactions for the synthesis of various derivatives. Friedel-Crafts alkylation is a common method used to introduce alkyl groups onto aromatic rings. wikipedia.orgmt.comyoutube.com The reaction typically employs a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgmt.com The position of alkylation on the naphthalene ring is influenced by both steric and electronic factors.

While specific studies on the alkylation of this compound are not extensively detailed in the provided search results, the behavior of other naphthalene derivatives provides a useful framework. For instance, the methylation of naphthalene and 2-methylnaphthalene (B46627) has been studied using various zeolite catalysts. researchgate.netjst.go.jp These shape-selective catalysts can favor the formation of specific isomers, such as 2,6-dimethylnaphthalene, which is a valuable monomer for high-performance polymers. google.com The reaction conditions, including temperature, pressure, and the nature of the catalyst, play a crucial role in determining the product distribution. researchgate.net

| Substrate | Catalyst | Methylating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Naphthalene/2-Methylnaphthalene | Zeolites (e.g., ZSM-5, Beta, Mordenite) | Methanol | Shape-selective formation of dimethylnaphthalene isomers, particularly 2,6-DMN. Catalyst structure influences product selectivity. | researchgate.netgoogle.com |

| 2-Methylnaphthalene | Aluminosilicate and Ferrisilicate MTW-type zeolites | Not specified | Ferrisilicate catalyst showed higher selectivity for dimethylnaphthalenes. | jst.go.jp |

The two methoxy groups in this compound are activating, electron-donating groups that direct incoming electrophiles to specific positions on the naphthalene ring. A significant study on the nitration of this compound has shown that the reaction yields a mixture of products. rsc.orgrsc.org

The major mononitro products formed are 1-nitro-2,3-dimethoxynaphthalene, 5-nitro-2,3-dimethoxynaphthalene, and 6-nitro-2,3-dimethoxynaphthalene. rsc.org The reaction can also lead to a dinitro product and a 1,2-naphthaquinone derivative. rsc.orgrsc.org The structural assignments of these products were primarily based on spectral data, which in some cases corrected earlier literature reports. rsc.org

Other electrophilic aromatic substitution reactions, such as halogenation and sulfonation, are also expected to occur on the activated naphthalene ring of this compound. For instance, the sulfonation of dimethoxynaphthalenes is known to proceed via oxonium and quinonoid intermediates. lookchem.com Friedel-Crafts acylation of the related 2-methoxynaphthalene has been shown to be highly dependent on the solvent, yielding different isomers as the major product. rsc.orgresearchgate.net

| Reactant | Reagent | Product(s) | Reference |

|---|---|---|---|

| This compound | Nitrating agent | 1-Nitro-2,3-dimethoxynaphthalene, 5-Nitro-2,3-dimethoxynaphthalene, 6-Nitro-2,3-dimethoxynaphthalene, a dinitro-product, and a 1,2-naphthaquinone | rsc.orgrsc.org |

Advanced Synthetic Techniques and Catalytic Systems

Modern synthetic chemistry employs advanced techniques and catalytic systems to improve reaction efficiency, selectivity, and environmental friendliness.

Ionic liquids are salts with low melting points that are increasingly used as solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents.

In the context of reactions involving naphthalene derivatives, ionic liquids have been shown to be effective media for Friedel-Crafts alkylation reactions. While specific examples involving this compound are not detailed, the principles can be extended. The use of ionic liquids can lead to higher reaction rates and selectivities compared to conventional solvents.

Dinuclear copper(II) complexes have emerged as effective catalysts for a variety of organic transformations, including oxidative coupling reactions. A notable application is in the polymerization of phenolic compounds.

A highly relevant study demonstrated the asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene, the precursor to this compound, using a copper(I)-bisoxazoline catalyst. acs.org This reaction produced poly(2,3-dihydroxy-1,4-naphthylene), a polymer with a continuous 1,1'-bi-2-naphthol structure in the main chain. acs.org The polymerization proceeded under an oxygen atmosphere, and the structure of the bisoxazoline ligand was found to significantly influence the catalyst's activity and the stereoselectivity of the resulting polymer. acs.org For example, using (S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) as the ligand, a 30% yield of the polymer was obtained after 24 hours, with the yield becoming quantitative after 48 hours. acs.org This research opens up possibilities for creating novel, optically active polymers from naphthalene-based monomers. Other studies have also explored the use of dinuclear copper complexes in the oxidative coupling of other phenolic substrates. researchgate.net

| Monomer | Catalyst System | Reaction Conditions | Polymer Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroxynaphthalene | CuCl-(S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) | O₂ atmosphere, room temperature, 24-48 h | Poly(2,3-dihydroxy-1,4-naphthylene) | 30% (24h), Quantitative (48h) | acs.org |

Zeolite-Based Catalysis for Naphthalene Functionalization

Zeolites, which are crystalline microporous solid acids, serve as highly effective and environmentally favorable catalysts for various organic reactions, including the functionalization of naphthalene and its derivatives. mdpi.com Their well-defined pore structures, high surface areas, and tunable acidity make them ideal for shape-selective catalysis, particularly in Friedel-Crafts alkylation and isomerization reactions.

The functionalization of naphthalene using zeolite catalysts is a significant area of research, aimed at producing valuable chemical intermediates. Key reactions include alkylation (e.g., methylation, benzylation, isopropylation) and isomerization. The choice of zeolite, such as HY, H-Beta, or ZSM-5, profoundly influences the reaction's activity and selectivity. mdpi.comselcuk.edu.trresearchgate.net

Key Factors in Zeolite Catalysis:

Pore Structure and Shape Selectivity: The kinetic diameter of naphthalene (0.50 nm × 0.68 nm) is comparable to the pore sizes of many zeolites, such as Beta zeolite. mdpi.com This proximity means that reactions involving bulkier molecules, like the formation of benzylnaphthalenes with kinetic diameters around 1.0 nm, are likely to occur at the active sites on the pore mouth or external surface of the catalyst. mdpi.com The confinement effects within the zeolite pores can stabilize key intermediates, directing the reaction toward specific isomers, such as in the β,β-selective isopropylation of naphthalene to 2,6-diisopropylnaphthalene (B42965) over Faujasite (FAU) zeolite. tci-thaijo.org

Acidity: The nature, strength, and accessibility of acid sites (both Brønsted and Lewis) are crucial for catalytic performance. For instance, in the benzylation of naphthalene, increasing the accessibility of Brønsted acid sites by creating mesoporous Beta zeolites significantly enhances the conversion of benzyl (B1604629) chloride. mdpi.com Similarly, in the alkylation of naphthalene with long-chain olefins, the acidity of HY zeolite contributes to its higher activity compared to H-Beta zeolite. researchgate.net

Catalyst Modification: The performance of zeolites can be tailored through various modifications. Creating mesoporosity in Beta zeolites improves the diffusion of bulky reactants and products and increases the accessibility of acid sites. mdpi.com Modification of HY zeolite with cations like La³⁺ and Mg²⁺ has been shown to improve activity, selectivity, and catalyst stability in the alkylation of naphthalene with long-chain olefins. researchgate.net

| Zeolite Catalyst | Reaction Type | Reactants | Key Research Findings | Reference |

|---|---|---|---|---|

| Mesoporous Beta Zeolite | Benzylation | Naphthalene, Benzyl Chloride | Increased mesoporosity enhances accessibility of Brønsted acid sites, improving reactant conversion. The reaction primarily occurs on the external surface due to the size of the product molecules. | mdpi.com |

| Fe/ZSM-5 | Methylation | Naphthalene, Methanol | Achieved ~70% naphthalene conversion with ~40% selectivity for 2,6-dimethylnaphthalene. The reaction mechanism is temperature-dependent. | selcuk.edu.tr |

| HY and H-Beta Zeolites | Alkylation | Naphthalene, Long-chain olefins (C11-C12) | HY zeolite demonstrated higher activity and selectivity for mono-alkylnaphthalene compared to H-Beta. Modification of HY with La³⁺ and Mg²⁺ improved catalyst performance and stability. | researchgate.net |

| Beta Zeolite | Isomerization | 1-Methylnaphthalene (B46632) | Beta zeolites are effective for the isomerization of 1-methylnaphthalene to 2-methylnaphthalene, a key step in producing 2,6-dimethylnaphthalene. | nih.govrsc.org |

| Faujasite (FAU) Zeolite | Isopropylation | Naphthalene, Propene | The pore structure of FAU zeolite provides confinement effects that stabilize carbocation intermediates, leading to high β,β-selectivity for 2,6-diisopropylnaphthalene. | tci-thaijo.org |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is essential for controlling product distribution and optimizing synthetic processes. Mechanistic studies often focus on electrophilic substitution reactions, such as sulfonation, and employ kinetic analysis to elucidate the reaction pathways.

Sulfonation Mechanism:

The sulfonation of dimethoxynaphthalenes (DMONs), including the 2,3-isomer, has been studied to understand the directing effects of the methoxy groups and the nature of the reaction intermediates. researchgate.net In the presence of a strong acid like sulfuric acid, the reaction proceeds via electrophilic aromatic substitution, where the electrophile is typically sulfur trioxide (SO₃). docbrown.info

Studies on the sulfonation of 2,3-DMON have identified the formation of specific intermediates. The reaction mechanism involves the protonation of the methoxy groups, which can influence the reactivity and orientation of the incoming electrophile. The steric hindrance caused by the preferred conformation of the methoxy groups plays a significant role in determining the position of sulfonation. researchgate.net For 2,3-DMON, sulfonation primarily yields this compound-6-sulfonic acid. Further sulfonation can lead to the formation of disulfonic acids, such as this compound-5,7-disulfonic acid.

Kinetic Models in Related Naphthalene Reactions:

While specific kinetic models for this compound reactions are not detailed in the provided context, studies on related naphthalene functionalization reactions provide insight into the types of mechanisms involved. For example, the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts has been investigated through kinetic studies, which revealed a temperature-dependent reaction mechanism. selcuk.edu.tr

Langmuir-Hinshelwood Mechanism: At 450°C, the methylation of naphthalene was found to be more compatible with the Langmuir-Hinshelwood model. This mechanism assumes that both reactants (naphthalene and methanol) adsorb onto the catalyst surface before reacting.

Eley-Rideal Mechanism: At a higher temperature of 500°C, the reaction better fit the Eley-Rideal model. selcuk.edu.tr In this mechanism, one reactant (e.g., methanol) adsorbs onto the catalyst surface and then reacts with the other reactant (naphthalene) directly from the gas or liquid phase.

Spectroscopic and Computational Characterization of 2,3 Dimethoxynaphthalene

Mass Spectrometry Techniques

Mass spectrometry of 2,3-dimethoxynaphthalene provides valuable information regarding its molecular weight and fragmentation behavior. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 188, which corresponds to the molecular weight of the compound. nih.govnist.gov The fragmentation pattern is a key feature for its identification. A significant fragment is observed at m/z 145, with other notable peaks present in the spectrum. nih.gov The fragmentation process in aromatic ethers often involves complex rearrangements and cleavages.

| Ion | m/z |

| Molecular Ion [M]⁺ | 188 |

| Fragment Ion | 145 |

| Fragment Ion | 115 |

| Fragment Ion | 102 |

Table 1: Characteristic mass spectral peaks of this compound observed in electron ionization mass spectrometry. Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Electronic Spectroscopy and Photophysical Studies

The electronic absorption spectrum of this compound, like other naphthalene (B1677914) derivatives, is characterized by distinct bands in the ultraviolet region. These bands arise from π → π* electronic transitions within the aromatic system. The spectrum of 2,3-dihydroxynaphthalene (B165439), a closely related compound, has been studied, and the electronic transitions of di-hydroxy naphthalene molecules have been analyzed to understand their spectral properties. acs.orgresearchgate.net The specific wavelengths of maximum absorption (λmax) for this compound are influenced by the methoxy (B1213986) substituents and the solvent used.

This compound exhibits fluorescence, a property that has been utilized in various studies. For instance, the fluorescence of 2,3-dimethylnaphthalene (B165509), a structurally similar compound, is efficiently quenched by peroxides and hydroperoxides in micellar solutions. researchgate.net This quenching provides insights into the interactions between the fluorophore and the quenching agent within the micellar environment. researchgate.net The photophysical properties, including fluorescence, make these compounds useful as probes in studying molecular environments and interactions. mdpi.comcymitquimica.com

Advanced Spectroscopic Methods

Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique that has been applied to study aromatic hydrocarbons, including derivatives of naphthalene. optica.orgmit.edu LIF allows for the detection of trace amounts of substances and provides detailed information about their electronic and vibrational energy levels. optica.org For example, LIF has been used for the subpicogram detection of aromatic hydrocarbons like 2,3-dimethylnaphthalene in vapor-deposited aromatic crystals. optica.org This high-resolution technique is instrumental in minimizing inhomogeneous broadening, leading to well-resolved spectra. optica.org

Two-color resonant two-photon ionization (2C-R2PI) spectroscopy is a powerful method for investigating the structure and dynamics of weakly bound van der Waals (vdW) complexes. This technique has been employed to study the vdW complexes of 2,3-dimethylnaphthalene with argon (Ar). aip.orgaip.org The 2C-R2PI spectrum of the 2,3-dimethylnaphthalene·Ar complex reveals low-frequency intermolecular vibrations. aip.orgaip.org By comparing experimental data with quantum three-dimensional calculations, a detailed understanding of the intermolecular potential energy surface of the complex in its first excited electronic state (S₁) can be achieved. aip.orgaip.org These studies provide insights into the non-covalent interactions that govern the formation and properties of these complexes. aip.orgaip.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for understanding the structural, electronic, and vibrational properties of molecules like this compound. These methods complement experimental data, offering insights at an atomic level that are often inaccessible through measurement alone. Approaches ranging from ab initio calculations to molecular dynamics simulations allow for the detailed characterization of the molecule's behavior.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are fundamental to computational chemistry. While specific ab initio studies focusing solely on this compound are not extensively documented in the provided sources, the methodologies are well-established through research on analogous compounds. For instance, studies on the related molecule 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene have employed ab initio methods like Møller-Plesset perturbation theory (MP2) to investigate its structure and hydrogen bonding dynamics. nih.gov

In a typical application, ab initio methods are used to predict molecular geometries, vibrational frequencies, and electronic properties. A combined experimental and theoretical study on the similar compound 2,3-dimethylnaphthalene (2,3-DMN) utilized ab initio Hartree-Fock (HF) calculations to determine its optimized geometry and simulate its vibrational spectra. researchgate.net Such calculations provide a foundational understanding of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) has become a widely used and cost-effective method for investigating the molecular structure and properties of aromatic compounds. researchgate.netnih.govnih.gov This approach models the electron correlation by using functionals of the electron density. wikipedia.org

Several studies on derivatives of this compound illustrate the utility of DFT. A comprehensive analysis of 1-Bromo-2,3-dimethoxynaphthalene used DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set. researchgate.net This study successfully computed the molecular structure, harmonic vibrational frequencies, and various molecular properties, including the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. researchgate.net Similarly, research on 1,5-dimethoxynaphthalene (B158590) employed the DFT/B3LYP/6-31G(d,p) level of theory to study its optimized structure, atomic charges, and vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

First-principles calculations, which are often DFT-based, were also used to investigate the structural and magnetic properties of potassium-doped 2,3-dimethylnaphthalene. mdpi.com These calculations revealed changes in the crystal structure and electronic properties upon doping, demonstrating DFT's capability to model complex material systems. mdpi.com The B3LYP functional is frequently chosen because it generally provides reliable results that compare well with experimental data for these types of molecules. researchgate.net

Table 1: Examples of DFT Methodologies Applied to Naphthalene Derivatives

| Compound | DFT Functional | Basis Set | Calculated Properties | Reference |

|---|---|---|---|---|

| 1-Bromo-2,3-dimethoxynaphthalene | B3LYP | 6-31G(d,p) | Molecular structure, vibrational frequencies, MEP, NBO | researchgate.net |

| 1,5-dimethoxynaphthalene | B3LYP | 6-31G(d,p) | Molecular structure, vibrational frequencies, NBO, FMO, MEP | researchgate.net |

| 2,3-dimethylnaphthalene | B3LYP | 6-31++G(d,p), 6-311G(d,p) | Optimized geometry, vibrational frequencies | researchgate.net |

| Potassium-Doped 2,3-dimethylnaphthalene | PBE-GGA | Plane-wave pseudopotential | Crystal structure, electronic band structure, PDOS | mdpi.com |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. uni-osnabrueck.descirp.org It provides a baseline for more advanced computational methods by solving the Schrödinger equation in a mean-field approximation, where each electron interacts with the average field of all other electrons. uni-osnabrueck.de

In the context of naphthalene derivatives, HF calculations have been used alongside DFT to provide comparative insights. For the related molecule 2,3-dimethylnaphthalene, a study employed HF methods with various basis sets (6-31++G(d,p), 6-311G(d,p), and 6-311++G(d,p)) to calculate optimized geometries and harmonic vibrational frequencies. researchgate.net The results showed that while both HF and DFT methods produced data in good agreement with experiments, the B3LYP (DFT) calculations were generally more reliable for vibrational frequencies after scaling. researchgate.net The HF method remains a crucial tool, often used as a starting point for more complex calculations that include electron correlation more explicitly. github.io

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.orgscm.com By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility and dynamics of a molecule. frontiersin.org

For this compound, a key area of interest for MD simulations would be the conformational analysis of its two methoxy groups. The rotation around the C(aryl)-O bonds gives rise to different conformers. While specific MD simulation studies on this compound were not found in the search results, the principles can be inferred from studies on other molecules. Computational analysis of related tetramethylnaphthalenes has shown that the transition between planar and non-planar ring conformations can occur with relatively low energy barriers, suggesting that such molecules can change their conformation easily through intermolecular interactions. researchgate.net An MD simulation of this compound would allow for the exploration of its conformational landscape, identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions in different environments.

The study of potential energy surfaces (PES) is critical for understanding chemical reactivity and intermolecular interactions. A PES maps the energy of a system as a function of its geometry. These studies are particularly insightful for van der Waals (vdW) complexes, where weak intermolecular forces govern the structure and dynamics.

Extensive research has been conducted on the vdW complexes of the closely related 2,3-dimethylnaphthalene (2,3-DMN) with rare gas atoms like Argon (Ar) and Neon (Ne). aip.orgaip.org In a combined experimental and theoretical study of 2,3-DMN·Ar, the intermolecular PES for the first excited electronic state (S₁) was modeled as a sum of atom-atom Lennard-Jones potentials. aip.org Accurate three-dimensional quantum calculations were performed to determine the vdW vibrational energy levels. aip.org These calculations allowed for the assignment of experimentally observed vdW vibrational bands and provided a detailed description of the complex's vibrational level structure. aip.org

Similarly, for the 2,3-DMN·Ne complex, the PES was parameterized and found to exhibit a global minimum with the Ne atom located above the aromatic ring plane and a shallower local minimum adjacent to the methyl groups. aip.org Quantum calculations helped identify and assign transitions corresponding to two different isomers of the complex, associated with these minima. aip.org These studies provide a blueprint for how the PES and intermolecular vibrations of this compound complexes could be investigated to understand their non-covalent interactions.

Table 2: Findings from PES and Intermolecular Vibration Studies of 2,3-DMN Complexes

| Complex | Methodology | Key Findings | Reference |

|---|---|---|---|

| 2,3-DMN·Ar | Lennard-Jones PES model, 3D quantum calculations | Assigned vdW vibrational bands; described vibrational level structure and floppiness up to ~70 cm⁻¹; identified allowed transitions for in-plane and out-of-plane modes. | aip.org |

| 2,3-DMN·Ne | Lennard-Jones PES model, 3D quantum calculations, Hole-burning spectroscopy | Identified two stable isomers corresponding to global and local minima on the PES; provided quantitative reproduction of the experimental intermolecular vibrational level structure. | aip.org |

| 2,3-DMN·He | Lennard-Jones PES model, 2-color R2PI spectroscopy | PES exhibits two equivalent global minima and a shallower local minimum; observed large-amplitude intermolecular vibrations and wavefunction delocalization. | researchgate.net |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. pearsonhighered.com Computational studies focusing on MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding a molecule's electronic properties and reactivity. researchgate.netsolubilityofthings.com

For naphthalene derivatives, MO analysis is a standard component of DFT calculations. In the study of 1,5-dimethoxynaphthalene, analysis of the frontier molecular orbitals (FMOs) was performed to understand its electronic properties. researchgate.net Such analyses help in determining properties like ionization potential and electron affinity.

Furthermore, a study on potassium-doped 2,3-dimethylnaphthalene used first-principles calculations to analyze its electronic structure. mdpi.com The investigation of the partial density of states (PDOS) revealed that upon doping, electrons from the potassium 4s orbital are transferred to the carbon 2p orbitals of the naphthalene system. mdpi.com This charge transfer modifies the electronic structure, causing the material to become metallic. mdpi.com This highlights how MO studies can elucidate the effects of chemical modification on the electronic behavior of this compound and its derivatives.

Advanced Structural Studies and Crystal Engineering

X-ray Crystallography of 2,3-Dimethoxynaphthalene and Analogues

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. anton-paar.com This method has been instrumental in determining the molecular structures of this compound and its various substituted analogs, revealing key details about their conformation and intermolecular interactions.

In the context of 2,3-disubstituted naphthalenes, research on 2,3-dimethylnaphthalene (B165509) (2,3-DMN), a close structural analog of this compound, has been particularly revealing. X-ray diffraction studies of 2,3-DMN have detailed its crystal structure and highlighted the presence of statistical disorder. tandfonline.com This foundational work on analogous compounds provides a framework for understanding the more complex crystalline behaviors that might be expected in this compound.

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure and unit cell parameters provides fundamental information about the crystalline lattice. For 2,3-dimethylnaphthalene (2,3-DMN), a close analog to this compound, an X-ray crystal structure determination at 300 K was performed. tandfonline.comtandfonline.com The crystal system was identified as monoclinic, with the space group P2₁/a. tandfonline.commdpi.com

The unit cell parameters for pristine 2,3-DMN were determined as follows:

a = 7.916(10) Å

b = 6.052(8) Å

c = 10.017(8) Å

β = 105.43(1)° tandfonline.comtandfonline.com

The unit cell contains two molecules (Z=2). tandfonline.com This information is crucial for understanding the packing of the molecules within the crystal lattice.

Table 1: Unit Cell Parameters for 2,3-Dimethylnaphthalene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 7.916(10) |

| b (Å) | 6.052(8) |

| c (Å) | 10.017(8) |

| β (°) | 105.43(1) |

| Volume (ų) | 462.6 |

| Z | 2 |

Data sourced from Karl et al. and Hu et al. tandfonline.commdpi.com

Theoretical calculations on potassium-doped 2,3-DMN predicted a change in the crystal structure from the P2₁/a space group to the P1 space group, with an expansion of the lattice parameters. mdpi.com This demonstrates how intercalation can modify the fundamental crystal structure.

Investigation of Statistical Disorder in Crystal Lattices

This type of disorder is not unique to 2,3-DMN. A similar phenomenon of dipolar disorder has been observed in the crystal structure of 2,3-dimethylanthracene, a larger aromatic hydrocarbon. unl.eduresearchgate.net The presence of such disorder can have significant effects on the material's properties, including its fluorescence spectra, where it can lead to a broadening of spectral lines. tandfonline.comtandfonline.com In contrast, the crystal lattices of 2,3-dicyanonaphthalene (2,3-DCN) and 2,3-dibromonaphthalene (B89205) (2,3-DBN) are ordered, without the statistical disorder observed in 2,3-DMN. rsc.org

Phase Transitions in Crystalline States

Crystalline materials can exist in different solid forms, known as polymorphs, and can undergo phase transitions from one form to another in response to changes in temperature or pressure. rsc.org For 2,3-dimethylnaphthalene (2,3-DMN), two phase transitions have been identified. One is a higher-order transition from a monoclinic to a triclinic system that occurs at approximately 210 K. tandfonline.com Another phase transition occurs at around 100 K. tandfonline.com

The study of polymorphism and phase transitions is critical for understanding the stability and physical properties of crystalline materials. Research on isomeric ditoluate derivatives of naphthalene (B1677914) 2,3-diol has shown complex polymorphic behavior, with some forms undergoing crystal-to-crystal thermal transformations. acs.orgdntb.gov.ua These transformations can represent a reorganization from an unstable or metastable phase to a more stable crystalline phase upon heating. acs.org Such studies on related naphthalene compounds highlight the potential for rich phase behavior in the broader class of 2,3-disubstituted naphthalenes.

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netutwente.nl These interactions are fundamental to the formation of organized host-guest assemblies, where a larger host molecule encapsulates a smaller guest molecule. escholarship.orgthno.org

In the context of naphthalene derivatives, these interactions are crucial in directing the crystal packing. For example, in the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the molecular packing is stabilized by weak C–H···O hydrogen bonds and π-π stacking interactions. semanticscholar.org Similarly, C–H···π interactions are observed to link adjacent molecules in the crystal of (3,6-dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone. researchgate.net

The formation of host-guest complexes can be driven by charge-transfer interactions. Studies on cucurbit researchgate.neturil, a macrocyclic host, with donor-acceptor molecules containing a dihydroxynaphthalene unit have demonstrated the formation of stable 1:1 and 2:2 complexes. tandfonline.com These assemblies are stabilized by the encapsulation of the donor and acceptor moieties within the host's cavity. tandfonline.com The principles of host-guest chemistry provide a pathway to construct complex supramolecular architectures with tailored properties. researchgate.net

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org By controlling these non-covalent forces, it is possible to create new materials with specific functions.

The study of polymorphism in the ditoluate derivatives of naphthalene 2,3-diol provides insights into how weak intermolecular interactions like C–H···O, C–H···π, and π···π stacking can be manipulated to produce different crystalline forms. acs.org This control over crystal packing is essential for developing functional materials. For instance, the creation of cocrystals, where two or more different molecules are assembled in a single crystal lattice, is a key strategy in crystal engineering.

Compounds with non-coplanarly arranged aromatic rings, such as certain aroylnaphthalene derivatives, are of interest as building blocks for functional materials due to their unique optical and electronic properties. iucr.orgscirp.org The predictable formation of specific packing motifs, such as the columnar structures observed in 1-benzoylnaphthalene (B181615) derivatives, demonstrates the potential to engineer crystalline architectures. nih.gov Furthermore, the intercalation of atoms like potassium into the crystal lattice of dimethylnaphthalenes to create new stable structures with magnetic properties showcases another avenue of crystal engineering. mdpi.com

Research on Reactivity and Electronic Behavior

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of 2,3-dimethoxynaphthalene and its derivatives have been a subject of scientific inquiry, revealing insights into their electron transfer capabilities and redox mechanisms.

Surface-Confined Electrochemistry

Studies have been conducted on the surface-confined electrochemistry of dimethoxynaphthalene derivatives. For instance, molecules with a 1,4-dimethoxynaphthalene (B104105) (DMN) group attached to rigid hydrocarbon bridges have been shown to form adsorbate monolayers on electrodes. researchgate.net This self-assembly is a critical aspect of creating modified electrode surfaces with specific electrochemical properties. The investigation of such monolayers provides a deeper understanding of electron transfer dynamics in a controlled, surface-bound environment. acs.org

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of this compound and related compounds. upb.ro CV studies on derivatives of 2,3-dihydroxynaphthalene (B165439) have shown that these compounds undergo irreversible reduction, leading to the cleavage of the N=N center in azo compounds. researchgate.netmaterialsciencejournal.org The peak potentials in these studies were observed to shift to more negative values as the pH increased. materialsciencejournal.org

In other studies, cyclic voltammetry has been employed to determine the oxidation potentials of low-molecular-weight antioxidants. icm.edu.pl For some compounds, the oxidation process is influenced by the concentration of the antioxidant, with the oxidation peak current increasing with higher concentrations. icm.edu.pl The technique has also been used to study the electrochemical behavior of various organic materials to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). upb.ro

The table below summarizes findings from cyclic voltammetry studies on related naphthalene (B1677914) derivatives.

| Compound/System | Key Findings | Reference(s) |

| Azo compounds from 2,3-dihydroxynaphthalene | Irreversible reduction, cleavage of N=N center. Peak potentials shift to more negative values with increasing pH. | researchgate.netmaterialsciencejournal.org |

| Low-molecular-weight antioxidants | Oxidation peak current increases with concentration. | icm.edu.pl |

| Germanium derivatives with 2,3-dihydroxynaphthalene | Derivatives are more easily oxidized compared to 2,3-dihydroxynaphthalene. | researchgate.netresearchgate.net |

| Dimeric flavonoids | Oxidation processes are favored at higher pH. | scielo.br |

Electron Transfer Rates

Research into donor-bridge-acceptor systems has utilized this compound as an electron donor to study photoinduced electron transfer. nih.gov In these systems, the rate of electron transfer is significantly influenced by the distance between the donor and acceptor, as well as the nature of the solvent. osti.gov For a series of molecules with a 1,4-dimethoxynaphthalene donor, the intramolecular electron transfer rate was found to decrease with increasing separation distance, ranging from over 10¹¹ s⁻¹ for a four-bond separation to approximately 4 x 10⁸ s⁻¹ for a 12-bond separation. osti.gov

Temperature-dependent studies have also been conducted to determine the reaction barriers for electron transfer. nih.gov For certain dyads containing this compound, reaction barriers of 2.7 kcal/mol and 1.3 kcal/mol have been deduced. nih.gov Theoretical and experimental approaches have estimated the electronic coupling for these systems, providing further insight into the electron transfer mechanism. nih.gov

The following table presents data on the electron transfer rates and associated parameters for systems involving dimethoxynaphthalene derivatives.

| System | Separation (bonds) | Electron Transfer Rate (s⁻¹) | Solvent | Reference(s) |

| 1,4-dimethoxynaphthalene donor | 4 | > 10¹¹ | Medium/High Polarity | osti.gov |

| 1,4-dimethoxynaphthalene donor | 12 | ~4 x 10⁸ | Medium/High Polarity | osti.gov |

| This compound donor dyad II | - | - | Diethyl ether | nih.gov |

| This compound donor dyad III | - | - | CH₂Cl₂ | nih.gov |

pH-Dependent Electrochemical Behavior

The electrochemical behavior of derivatives of 2,3-dihydroxynaphthalene is often pH-dependent. materialsciencejournal.org For some azo compounds, the half-wave potential (E₁/₂) and peak potential (Ep) shift to more negative potentials as the pH increases. materialsciencejournal.org This indicates that proton transfer is involved in the electrode reaction mechanism. ajol.info

In studies of other naphthalene derivatives, the influence of pH on the oxidation processes has been evaluated across a wide pH range. scielo.br For some dimeric flavonoids, oxidation is favored at higher pH values. scielo.br The relationship between peak potential and pH can reveal the number of protons involved in the reaction and can be used to estimate the pKa values of the compound. ajol.info For example, in the case of Geshoidin, two linear regions in the plot of peak potential versus pH indicated a change in the number of protons involved in the oxidation process at different pH values. ajol.info

Metal Chelator Properties

While direct studies on the metal chelating properties of this compound are not extensively documented in the provided results, related compounds like 2,3-dihydroxynaphthalene (2,3-DHN) are known to be metal chelators. chemodex.com Metal chelation is a process where a ligand binds to a central metal atom to form a complex. researchgate.net This property is significant as it can be used to treat metal toxicity. researchgate.net Ideal chelating agents should form non-toxic complexes with metals that can be excreted from the body. ijpbs.com The ability of a compound to chelate metal ions can inhibit processes like the Fenton reaction. vulcanchem.com

Chemical Reactivity Enhanced by Methoxy (B1213986) Groups

The presence of two methoxy groups on the naphthalene backbone of this compound enhances its chemical reactivity. solubilityofthings.comscbt.com These electron-donating groups increase the electron density of the aromatic system, making it more susceptible to electrophilic attack. scbt.com The methoxy groups also influence the compound's polarity and solubility in organic solvents. nbinno.com In derivatives like 1-bromo-2,3-dimethoxynaphthalene, the methoxy groups contribute to a unique electronic environment that allows for selective interactions with various nucleophiles. scbt.comcymitquimica.com

Role as Electron Donor/Acceptor in Redox and Enzymatic Reactions

The electronic character of this compound, endowed by its electron-rich aromatic system and methoxy substituents, allows it to participate in redox processes by acting as an electron donor. This capability is evident in the formation of charge-transfer complexes and is pertinent to its potential interactions within enzymatic systems.

Electron Donor in Charge-Transfer Complexes

This compound (2,3-DMN) functions as an effective electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The interaction involves a partial transfer of charge from the electron-rich naphthalene ring of 2,3-DMN to the acceptor molecule, resulting in a complex that exhibits a characteristic absorption band in the visible spectrum.

A notable study investigated the formation of CT complexes between various dimethoxynaphthalenes, including 2,3-DMN, and the isomeric electron acceptors, maleonitrile (B3058920) (MN) and fumaronitrile (B1194792) (FN). cdnsciencepub.comcdnsciencepub.com The strength of these interactions is quantified by the association constant (KcDA), which was determined using both ultraviolet-visible (UV-vis) and proton nuclear magnetic resonance ('H NMR) spectroscopy in chloroform (B151607).

The research revealed that fumaronitrile forms a more stable complex with 2,3-DMN compared to maleonitrile. cdnsciencepub.com This preference is attributed to the specific geometries of the interacting molecules that favor a stronger charge-transfer interaction. cdnsciencepub.com The association constants for these complexes are detailed in the table below.

Table 1: Association Constants for Charge-Transfer Complexes of this compound This interactive table provides the association constants (KcDA) for the charge-transfer complexes formed between this compound and the electron acceptors fumaronitrile and maleonitrile in chloroform.

| Electron Acceptor | Method | Association Constant (KcDA / M-1) |

| Fumaronitrile (FN) | UV-vis | 0.25 ± 0.02 |

| Maleonitrile (MN) | UV-vis | 0.16 ± 0.02 |

| Fumaronitrile (FN) | 1H NMR | 0.23 ± 0.02 |

| Maleonitrile (MN) | 1H NMR | 0.15 ± 0.02 |

| (Data sourced from Wong and Arnold, 1980) cdnsciencepub.comcdnsciencepub.com |

The electron-donating nature of 2,3-DMN is a consequence of the electron-releasing mesomeric effect of the two methoxy groups, which increases the electron density of the naphthalene π-system. This enhanced electron density facilitates the donation of an electron to an appropriate acceptor molecule.

Role in Enzymatic Reactions

In the context of enzymatic reactions, particularly those involving oxidation, this compound can be considered as a substrate that undergoes transformation. While the compound itself can act as an initial electron donor in forming non-covalent complexes, within the catalytic cycle of an oxidative enzyme, it effectively functions as an electron acceptor.

In this multi-step process:

NADH or NADPH acts as the primary electron donor , providing reducing equivalents to the enzyme system. nih.govnih.gov

The enzyme, now in a reduced state, binds to both molecular oxygen and the naphthalene substrate.

The activated oxygen is then inserted into the naphthalene ring, which in this step of the catalytic cycle, acts as the electron acceptor .

While specific studies on the enzymatic oxidation of this compound are not as prevalent as those for unsubstituted naphthalene, the general mechanism provides a framework for understanding its role. The methoxy groups on the naphthalene ring of 2,3-DMN would influence the rate and regioselectivity of the enzymatic oxidation.

Applications of 2,3 Dimethoxynaphthalene in Advanced Materials and Catalysis Research

Development of Materials with Electronic and Optical Properties

The incorporation of the dimethoxynaphthalene moiety into polymer structures has been shown to yield materials with notable electronic and optical characteristics. In multilayer 3D chiral polymers, the presence of a dimethoxynaphthalene unit leads to a distinct π–π* transition, which is indicative of strong electronic interactions and enhanced conjugation. mdpi.com The electron-delocalizing effect of the methoxy (B1213986) substituents helps to stabilize the excited states of these polymers. mdpi.com This is a key principle in the design of light-emitting polymers (LEPs), where the chemical structure of conjugated polymer chains is adjusted to achieve desired properties like color purity and high photoluminescence (PL) quantum efficiency. sigmaaldrich.com

Polymers containing methoxy-substituted naphthalene (B1677914) have demonstrated enhanced solubility, which can influence the material's packing and layer formation. mdpi.com The electronic environment created by naphthalene derivatives in such polymers results in strong UV-Vis absorbance, revealing insights into their electronic properties and aggregation behavior. mdpi.com For instance, certain chiral polymers with naphthalene derivatives exhibit aggregation-induced emission (AIE), leading to enhanced luminescence in aggregated states, highlighting their potential in optoelectronics. mdpi.com

Conjugated Structures in Materials Science

Conjugated polymers, which feature long-range π-electron delocalization, are a cornerstone of organic electronics, acting as semiconductors in their neutral state. sigmaaldrich.com The naphthalene unit provides a rigid, planar π-conjugated system that is a desirable component in these materials. nii.ac.jp When integrated into polymer backbones, these structures can lead to materials with unique properties suitable for applications like organic light-emitting diodes (OLEDs) and organic thin-film transistors. ucsb.eduriekemetals.com

**6.3. Polymer Chemistry Applications

The synthesis of poly(2,3-dihydroxy-1,4-naphthylene), a polymer with a continuous 1,1′-bi-2-naphthol structure in its main chain, is achieved through the asymmetric oxidative coupling polymerization of its monomer, 2,3-dihydroxynaphthalene (B165439). scientificlabs.iesigmaaldrich.comlookchem.com This polymerization is effectively catalyzed by complexes such as a Cu(I)-bisoxazoline complex. scientificlabs.iesigmaaldrich.comlookchem.com Another method employs dinuclear-type copper(II) catalysts. researchgate.net For example, using a complex of CuCl2 and N,N'-bis(2-morpholinoethyl)-p-xylylenediamine under an oxygen atmosphere resulted in a methanol-insoluble polymer with a number average molecular weight of 4.4 × 10³. researchgate.net The yield and catalyst activity in this process are significantly influenced by the structure of the tetraamine (B13775644) ligands and the counter-anion of the copper(II) salts. researchgate.net

| Monomer | Catalyst System | Polymer Product | Key Findings |

|---|---|---|---|

| 2,3-Dihydroxynaphthalene | Cu(I)-bisoxazoline complex | Poly(2,3-dihydroxy-1,4-naphthylene) | Produces a polymer with a continuous 1,1′-bi-2-naphthol main chain structure. scientificlabs.iesigmaaldrich.comlookchem.com |

| 2,3-Dihydroxynaphthalene | Dinuclear-type Copper(II) catalyst (e.g., CuCl2 with a tetraamine ligand) | Poly(2,3-dihydroxy-1,4-naphthylene) | Yields can reach 63% with a molecular weight of 4.4 × 10³. Catalyst activity is sensitive to ligand structure. researchgate.net |

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.org Derivatives of 2,3-dimethoxynaphthalene, specifically 2,3-dihydroxynaphthalene, have been successfully integrated into COF structures to create functional materials. nih.govnih.gov

In one study, two novel hydroxyl-functionalized COFs were synthesized through a Schiff-base [3 + 2] polycondensation reaction. nih.govnih.gov This involved reacting 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) with 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) (2,3-NADC). nih.govnih.gov The resulting COF, named TAPT-2,3-NA(OH)2, exhibited high crystallinity, excellent thermal stability, and a significant BET specific surface area. nih.govnih.gov The presence of the redox-active 2,3-dihydroxynaphthalene units within the COF skeleton imparted electrochemical activity, making these materials promising for use as supercapacitor electrodes. nih.govnih.gov The TAPT-2,3-NA(OH)2 COF demonstrated a specific capacitance of 271 F g⁻¹ at a current density of 0.5 A g⁻¹ and maintained 86.5% capacitance after 2000 cycles. nih.govnih.gov

| COF Name | Precursors | Key Property | Value |

|---|---|---|---|

| TAPT-2,3-NA(OH)2 | TAPT-3NH2 and 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC) | Specific Capacitance | 271 F g⁻¹ at 0.5 A g⁻¹ nih.govnih.gov |

| Capacitance Retention | 86.5% after 2000 cycles nih.govnih.gov | ||

| TAPT-2,6-NA(OH)2 | TAPT-3NH2 and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (B1595670) (2,6-NADC) | BET Surface Area | 1089 m² g⁻¹ nih.govnih.gov |

| Specific Capacitance | 190 F g⁻¹ at 0.5 A g⁻¹ nih.gov |

Catalytic Applications and Catalyst Design

The methylation of naphthalene is a significant industrial process aimed at producing specific isomers of dimethylnaphthalene (DMN), particularly 2,6-DMN, which is a key monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). selcuk.edu.trresearchgate.net This process relies heavily on shape-selective heterogeneous catalysts, typically zeolites, to control the product distribution. selcuk.edu.trresearchgate.netscirp.org

The catalytic performance is closely tied to the pore structure and surface acidity of the catalyst. scirp.org Various zeolites, including ZSM-5, SAPO-11, H-mordenite, and Beta zeolites, have been investigated for this reaction. selcuk.edu.trscirp.orgacs.org For instance, studies using Fe/ZSM-5 zeolite catalysts have explored the kinetics and mechanisms of naphthalene methylation, with naphthalene conversions reaching approximately 70% and the selectivity for 2,6-DMN reaching up to 40%. researchgate.net The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (e.g., 400-500 °C) using methanol (B129727) as the methylating agent. selcuk.edu.trresearchgate.net The choice of catalyst influences not only the conversion of naphthalene but also the ratio of different isomers formed, such as the 2-methylnaphthalene (B46627)/1-methylnaphthalene (B46632) ratio. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Key Outcome |

|---|---|---|---|

| Fe/ZSM-5 | Naphthalene, Methanol | 450-500 °C, Fixed-bed reactor | Naphthalene conversion of ~70%; 2,6-DMN selectivity up to 40%. researchgate.net |

| PdO/SAPO-11 | Naphthalene, Methanol | 350 °C, Atmospheric pressure | High selectivity for 2,6-DMN and long catalyst lifetime due to optimal pore structure. scirp.org |

| Cu/MCM-41 | 2-Methylnaphthalene, Methanol | 400 °C, Fixed-bed reactor | Enhanced conversion (up to 35%) and 2,6-triad DMN selectivity (48%) compared to unmodified MCM-41. selcuk.edu.tr |

Shape-Selective Catalysis in Zeolites

An extensive search of scholarly articles and chemical databases did not yield any specific information or research findings on the use of This compound in shape-selective catalysis within zeolites.

The body of research in this area is focused on a related but distinct compound, 2,3-dimethylnaphthalene (B165509) . Scientific investigations into shape-selective catalysis with zeolites, such as ZSM-5, HZSM-12, and SAPO-11, primarily concern the methylation of naphthalene and the isomerization of its dimethylated derivatives. sigmaaldrich.comscbt.com The objective of this research is often the selective production of 2,6-dimethylnaphthalene, a valuable monomer for high-performance polymers. scbt.com While 2,3-dimethylnaphthalene is sometimes mentioned as an isomer in these reaction mixtures, there is no indication in the available literature of this compound being used as a reactant, catalyst, or product in these zeolite-based catalytic systems.

Electrocatalysis

Recent research has identified This compound as an effective organic mediator in electrocatalytic reactions. Specifically, it has been employed to enhance reactivity in the asymmetric α-alkenylation of carbonyl compounds, a transformation achieved through a combination of chiral primary amine catalysis and electrochemistry. wiley.com

In this system, this compound functions as a redox mediator that facilitates the electro-oxidative process. While several dimethoxynaphthalene isomers were tested, this compound was noted for its ability to achieve exceptional enantioselectivity. In a model reaction, its use as a mediator resulted in an enantiomeric excess (ee) of 98%. However, this high selectivity was accompanied by a comparatively moderate product yield of 57%. This performance, particularly the lower yield compared to other isomers, is thought to be related to its specific redox properties. wiley.com

The study highlights a synergistic effect between the chiral amine catalyst and the naphthalene-based mediator under electrochemical conditions, uncovering new reactivity through external tuning. wiley.com

| Mediator Compound | Application | Key Finding | Reported Yield | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| This compound | Electro-oxidative α-alkenylation of carbonyls | Functions as a redox mediator enhancing stereoselectivity. | 57% | 98% | wiley.com |

Development of Potential Magnetic Materials through Doping

A comprehensive literature review found no studies concerning the development of potential magnetic materials through the doping of This compound .

Research into creating magnetic materials from naphthalene derivatives has instead focused on 2,3-dimethylnaphthalene . mdpi.comhpstar.ac.cn Studies have successfully synthesized stable potassium-doped 2,3-dimethylnaphthalene samples. mdpi.comhpstar.ac.cn Upon doping with potassium, the material's magnetic properties change significantly, shifting from the weak diamagnetism of pristine 2,3-dimethylnaphthalene to a temperature-independent Pauli paramagnetic behavior. mdpi.com This change is attributed to the transfer of electrons from the potassium dopant to the organic molecule, altering the electronic structure and inducing magnetic effects. mdpi.comresearchgate.net Another study on a related isomer, 2,7-dimethylnaphthalene (B47183), also showed the induction of local magnetic moments upon potassium intercalation. mdpi.com However, this line of research has not been extended to this compound.

Investigations into Biological and Medicinal Chemistry Relevance

Antimicrobial Research

The investigation into the antimicrobial properties of compounds related to 2,3-Dimethoxynaphthalene has shown potential, primarily through the study of its derivatives. While direct studies on this compound are limited, its structural analogs and derivatives have demonstrated notable activity.

Naphthalene (B1677914) derivatives are recognized for their potential antimicrobial effects. smolecule.comresearchgate.net For instance, 1,4-naphthoquinone (B94277) derivatives, which are structurally related, exhibit a range of biological activities, including antifungal and antibacterial properties. mdpi.com Research has shown that naphthopyranopyrimidines, which can be synthesized from the related compound 2,3-dihydroxynaphthalene (B165439), also possess antimicrobial and antibacterial effects. researchgate.net

Specific research into dimethoxynaphthalene derivatives has provided more concrete findings. A study on 5,6-dimethoxynaphthalene-2-carboxylic acid, an isomer derivative, confirmed its in vitro antibacterial activity against several pathogenic bacteria. tubitak.gov.trresearchgate.net Similarly, other complex derivatives, such as certain 5-methylbenzo[c]phenanthridinium compounds synthesized from a dimethoxynaphthalene precursor, have been evaluated for their antibacterial action against Staphylococcus aureus and Enterococcus faecalis. nih.gov The general consensus from these studies is that the naphthalene core serves as a valuable pharmacophore, and its derivatives are promising candidates for the development of new antimicrobial agents. smolecule.comsolubilityofthings.comvulcanchem.com

Anti-inflammatory Properties

The anti-inflammatory potential of naphthalene-based compounds is an active area of research. researchgate.net Many clinical drugs with anti-inflammatory action, such as naproxen (B1676952) and nabumetone, are built upon the bicyclic naphthalene skeleton. plos.org Derivatives of this compound fit within this broader class of compounds being investigated for their ability to modulate inflammatory pathways.

A significant study focused on a series of 2-phenylnaphthalene (B165426) derivatives, including 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8), a close structural relative of this compound. plos.org This research demonstrated that PNAP-8 exhibits potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. plos.org The findings indicated that PNAP-8 significantly inhibited the production of key pro-inflammatory mediators. plos.org

The mechanism of action for these derivatives involves the downregulation of critical signaling pathways. Research showed that PNAP-8 attenuated the phosphorylation of MAPKs (ERK, p38, and JNK) and suppressed the activation of the NF-κB pathway by preventing the degradation of IκB and the subsequent nuclear translocation of the p65 subunit. plos.org These results suggest that dimethoxynaphthalene derivatives can exert their anti-inflammatory effects by intervening in major pro-inflammatory signaling cascades. plos.org Further research has noted that amino derivatives of the related naphthoquinones also possess anti-inflammatory effects. spandidos-publications.com

| Compound | Effect on Pro-inflammatory Mediators | Signaling Pathway Inhibition | Cell Line |

| 2-(4′-aminophenyl)-6,7-dimethoxynaphthalene (PNAP-8) | Decreased iNOS and COX-II expression; Inhibited NO, IL-6, and TNF-α production. plos.org | Attenuated phosphorylation of ERK, p38, JNK; Inhibited NF-κB activation. plos.org | RAW 264.7 |

| 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6) | Decreased iNOS and COX-II expression; Inhibited NO, IL-6, and TNF-α production. plos.org | Attenuated phosphorylation of ERK, p38, JNK; Inhibited NF-κB activation. plos.org | RAW 264.7 |

Anticancer Research

The anticancer properties of naphthalene derivatives are well-documented, with research highlighting their ability to induce cytotoxicity and apoptosis in various cancer cell lines. ctu.edu.vn Specifically, derivatives of dimethoxynaphthalene have emerged as a focal point of this research.

Studies on 5,8-dimethoxy-1,4-naphthoquinone (DMNQ), an isomeric quinone form, have shown that its derivatives can inhibit tumor activity. nih.gov One such derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), demonstrated significant cytotoxicity in Ras-mutated liver cancer cells. spandidos-publications.comnih.gov This compound was found to induce apoptosis in a dose-dependent manner by increasing intracellular reactive oxygen species (ROS) levels and downregulating H-Ras protein expression and its associated signaling pathways. spandidos-publications.comnih.gov

The cytotoxicity of naphthalene derivatives has been explored in various contexts. The related compound 2,3-dihydroxynaphthalene and its derivatives are noted for their potential anti-tumor properties. chemodex.com In vitro studies on naphthalenecarboxamide derivatives showed moderate cytotoxicity against Hep-G2 (human liver cancer) cell lines. ctu.edu.vn The mechanism often involves the inhibition of crucial cellular machinery; for instance, some naphthoquinone derivatives like shikonin (B1681659) exert their antitumor effects by inhibiting topoisomerase I. mdpi.com The cytotoxicity of naphthalene itself is linked to its metabolites, such as 1,2-naphthoquinone, which are generated via enzymatic pathways in the body. nih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value |

| 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) | H-RasG12V transfected NIH3T3 cells (NR) | Increased cytotoxic sensitivity, induced apoptosis. spandidos-publications.comnih.gov | 8.01 µM spandidos-publications.com |

| Naphthalenecarboxamide derivative 5a | Hep-G2 (Liver) | Moderate cytotoxicity. ctu.edu.vn | 11.74 µg/mL ctu.edu.vn |

| Naphthalenecarboxamide derivative 5b | Hep-G2 (Liver) | Moderate cytotoxicity. ctu.edu.vn | 12.25 µg/mL ctu.edu.vn |

| Naphthalenecarboxamide derivative 5a | Lu (Lung) | Low cytotoxicity. ctu.edu.vn | 59.53 µg/mL ctu.edu.vn |

| Naphthalenecarboxamide derivative 5b | Lu (Lung) | Low cytotoxicity. ctu.edu.vn | 58.32 µg/mL ctu.edu.vn |

Antioxidant Activity Studies

The potential for naphthalene derivatives to act as antioxidants has been a subject of investigation. researchgate.net Antioxidants are crucial for mitigating cellular damage from oxidative stress, and compounds that can scavenge free radicals are of significant therapeutic interest. The related compound 2,3-dihydroxynaphthalene is used in the synthesis of antioxidants. chemicalbook.com

Studies have explored the antioxidant capacity of various naphthalene structures. For example, research comparing naphthalene-2,3-dicarboxylic acid with 1,8-dimethoxynaphthalene (B155762) found the former to be a more effective antioxidant. nih.gov The free-radical scavenging properties of 1,4-naphthoquinone derivatives are also recognized. mdpi.com

More complex structures synthesized from naphthalene precursors have also been evaluated. A study on naphthopyranopyrimidines and tetrahydrobenzo[a]xanthen-11-ones, which were synthesized using 2,3-dihydroxynaphthalene, screened the resulting compounds for their in vitro antioxidant activity using a DPPH scavenging assay, with some derivatives showing profound antioxidant potential. researchgate.net Additionally, organogermanium(IV) complexes using 2,3-dihydroxynaphthalene as a catecholate-type ligand have been studied for their antioxidant activity. mdpi.com

Enzyme Inhibition Research

The ability of naphthalene derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects. smolecule.com The core structure can be tailored to fit into the active sites of various enzymes, disrupting their function.

Research has identified several classes of enzymes targeted by dimethoxynaphthalene derivatives. The related compound 2,7-dimethoxynaphthalene (B1218487) has been shown to inhibit certain oxidoreductases. A derivative synthesized from 2-bromo-3-methyl-1,4-dimethoxynaphthalene was found to be a competitive, reversible inhibitor of vitamin K epoxide reductase. nih.gov Furthermore, 5,6-dimethoxynaphthalene-2-carboxylic acid and its analogs exhibit moderate inhibitory activity against protein-tyrosine kinases (PTKs). researchgate.net

The anticancer activity of many naphthoquinone derivatives is linked to their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair. mdpi.com The anti-inflammatory properties of some naphthalene derivatives have been assessed through cyclooxygenase (COX) assays. researchgate.net The related compound 2,3-dihydroxynaphthalene and its derivatives have also been generally noted to inhibit certain enzymes. chemodex.com

Role as a Scaffold for Therapeutic Agent Development

The this compound structure and its close relatives serve as a versatile scaffold or building block in medicinal chemistry for the development of new therapeutic agents. solubilityofthings.comchemodex.com Its fundamental bicyclic system can be chemically modified with various functional groups to create a library of compounds with diverse biological activities. nbinno.com

The this compound-1,4-dione variant is explicitly mentioned as a potential scaffold for designing novel therapeutic compounds. solubilityofthings.com Similarly, 2,7-dimethoxynaphthalene has been proposed as a lead compound for creating new anticancer therapies. The utility of the naphthalene core is evident in the broad spectrum of activities its derivatives possess, from anticancer and antimicrobial to anti-inflammatory effects. smolecule.commdpi.com For example, 2,3-dihydroxynaphthalene has been used to create water-soluble titanium(IV) complexes that are being explored as potential anticancer drug candidates, with studies focusing on their transport and bioactivity. nih.gov This highlights how the fundamental structure can be integrated into more complex systems to achieve specific therapeutic goals.

Development of Biochemical Assays and Reagents

Beyond its direct therapeutic potential, this compound and its analogs are valuable tools in biochemical research. The compound itself is classified as a biochemical for proteomics research. scbt.com

Its dihydroxy form, 2,3-dihydroxynaphthalene (also known as naphthalene-2,3-diol), is a versatile biochemical reagent. medchemexpress.com It can function as an electron donor or acceptor in redox reactions and serves as an electron transfer agent in enzymatic reactions. chemodex.com This property makes it useful for studying metabolic processes. Furthermore, it has been employed as a ligand in several analytical and research applications. For instance, it was used to create titanium(IV) complexes to investigate the binding and transport of metals by proteins like serum albumin and transferrin. nih.gov It has also been used as a competing ligand in the electrochemical technique of cathodic stripping voltammetry for the chemical speciation of iron in seawater. chemicalbook.com

Link to Natural Product Chemistry and Biosynthetic Pathways

The connection of this compound to natural product chemistry is primarily understood through its structural relationship to naturally occurring naphthalene derivatives and the biosynthetic pathways that produce them. While this compound itself is not widely reported as a direct metabolite from natural sources, its core naphthalene structure and methoxy (B1213986) functional groups are common motifs in a variety of compounds produced by fungi, plants, and bacteria.

The fundamental naphthalene skeleton is typically biosynthesized via the polyketide pathway. nih.govacs.orgnih.govmdpi.com This pathway involves the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the fused ring system of naphthalene. nih.govacs.orgnih.gov For instance, research on the sea urchin Strongylocentrotus purpuratus has identified a polyketide synthase, SpPks1, responsible for synthesizing 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN), a direct precursor to echinoderm pigments. nih.govacs.orgnih.gov In fungi, the 1,8-dihydroxynaphthalene (DHN)-melanin pathway is a well-documented example of a polyketide pathway that produces naphthalenone and naphthoquinone derivatives. nih.gov

The formation of this compound from its likely precursor, 2,3-dihydroxynaphthalene, would involve a double methylation step. This transformation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group of the acceptor molecule. nih.gov

Although an enzyme specific for the methylation of 2,3-dihydroxynaphthalene has not been definitively characterized, the existence of such enzymatic activity in nature is highly plausible. Studies on various microorganisms have identified O-methyltransferases capable of methylating similar dihydroxynaphthalene and other polycyclic aromatic hydrocarbon structures. For example, a catechol-O-methyltransferase (COMT) from the bacterium Mycobacterium vanbaalenii PYR-1 has been shown to be involved in the O-methylation of 1,2-dihydroxyphenanthrene, a related catechol structure. nih.gov More directly, an O-methyltransferase from Nocardia sp. CS682 was functionally characterized and shown to methylate 1,8-dihydroxynaphthalene to produce both 8-methoxynaphthalene-1-ol (B3131861) and 1,8-dimethoxynaphthalene. nih.gov In cotton (Gossypium), a desoxyhemigossypol O-methyltransferase (dHG OMT) catalyzes the methylation of dHG to form desoxyhemigossypol-6-methyl ether, although this enzyme was found to be inactive with 2,3-dihydroxynaphthalene as a substrate under the tested conditions. cotton.org

The natural occurrence of methoxylated naphthalenes further supports the biosynthetic potential for this compound. An endophytic fungus, Diaporthe sp., isolated from the plant Syzygium cordatum, was found to produce 3-methoxy-5-methylnaphthalene-1,7-diol. academicjournals.org Additionally, various methoxy-juglone derivatives have been isolated from plants like Rumex japonica. researchgate.net These findings indicate that the enzymatic machinery for the methylation of naphthalene rings exists in nature. academicjournals.orgresearchgate.net

Table of Related Natural Naphthalene Derivatives and Biosynthetic Enzymes

| Compound/Precursor | Producing Organism/System | Enzyme(s) Involved | Biosynthetic Pathway |

|---|---|---|---|

| 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) | Strongylocentrotus purpuratus (Sea Urchin) | SpPks1 (Polyketide Synthase) | Polyketide |

| 1,8-Dimethoxynaphthalene | Nocardia sp. CS682 (Bacterium) | ThnM3 (O-methyltransferase) | Polyketide (inferred precursor) followed by methylation |

| 1,2-Dimethoxyphenanthrene | Mycobacterium vanbaalenii PYR-1 (Bacterium) | Catechol-O-methyltransferase (COMT) | Polycyclic Aromatic Hydrocarbon Metabolism |

| 3-methoxy-5-methylnaphthalene-1,7-diol | Diaporthe sp. (Fungus) | Not specified (likely PKS and OMT) | Polyketide (inferred) |

| Naphthalenones | Various Fungi | Polyketide Synthases | 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dihydroxynaphthalene |

| 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) |

| 1,8-dihydroxynaphthalene (DHN) |

| S-adenosyl-L-methionine (SAM) |

| 1,2-dihydroxyphenanthrene |

| 8-methoxynaphthalene-1-ol |

| 1,8-Dimethoxynaphthalene |

| desoxyhemigossypol (dHG) |